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Compound of Interest

Compound Name: Pomalidomide-C2-acid

Cat. No.: B8201732

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-C2-acid is a functionalized derivative of pomalidomide, a potent
immunomodulatory agent. This derivative incorporates a C2 carboxylic acid linker, making it a
valuable building block in the development of Proteolysis Targeting Chimers (PROTACS).
PROTACSs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin
ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Pomalidomide acts as the E3 ligase ligand, binding to Cereblon (CRBN), a key component of
the CUL4A-DDB1-CRBN-RBX1 E3 ubiquitin ligase complex. The C2-acid linker provides a
convenient attachment point for a linker connected to a ligand for a specific protein of interest,
enabling the synthesis of novel PROTACSs for targeted protein degradation.

Chemical Structure and Properties

Pomalidomide-C2-acid, with the CAS number 2225940-46-3, is characterized by the addition
of an acetic acid moiety to the 4-amino group of the pomalidomide core. This modification
provides a reactive handle for further chemical conjugation while preserving the essential
binding affinity for Cereblon.

Chemical Structure

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b8201732?utm_src=pdf-interest
https://www.benchchem.com/product/b8201732?utm_src=pdf-body
https://www.benchchem.com/product/b8201732?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The chemical structure of Pomalidomide-C2-acid can be represented by the following
SMILES notation: O=C(O)CNC1=CC=CC2=C1C(=0O)N(C3CCC(=0O)NC3=0)C2=0.

Quantitative Physicochemical Data

Precise experimental data for the physicochemical properties of Pomalidomide-C2-acid are
not readily available in the public domain. However, based on its structure and data for the
parent compound, pomalidomide, the following properties can be estimated. For reference, the
properties of pomalidomide are also provided.

= N Pomalidomide-C2-acid Pomalidomide
roper
S/ (Calculated/Estimated) (Experimental/Predicted)

2-((2-(2,6-dioxopiperidin-3-
IUPAC Name yl)-1,3-dioxoisoindolin-4-

yl)amino)acetic acid

4-amino-2-(2,6-dioxopiperidin-
3-yl)isoindole-1,3-dione[1]

Molecular Formula C15H13N306 C13H11N304[1]

Molecular Weight 331.28 g/mol 273.24 g/mol [1]

Melting Point Data not available 318.5 - 320.5 °C[2]

Boiling Point Data not available 582.9 + 45.0 °C (Predicted)[2]

Expected to have some ]
DMSO: 214 mg/mL; Sparingly

Solubility agueous solubility due to the )
soluble in aqueous buffers.

carboxylic acid group.

pKa Data not available 10.75 + 0.40 (Predicted)

Signaling Pathway of Pomalidomide-Mediated
Protein Degradation

Pomalidomide functions as a "molecular glue" to induce the degradation of specific target
proteins. The following diagram illustrates the key steps in this signaling pathway.
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Pomalidomide-Mediated Protein Degradation Pathway
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Caption: Pomalidomide binds to CRBN, inducing a conformational change that recruits

neosubstrate proteins for ubiquitination and subsequent proteasomal degradation.

Experimental Protocols
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The synthesis of Pomalidomide-C2-acid typically involves the reaction of a pomalidomide
precursor with an appropriate C2 linker. A common strategy is the nucleophilic aromatic
substitution (SNAr) reaction of 4-fluorothalidomide with the amino group of an amino acid, such
as glycine or its ester derivative. The use of a protected amino acid, like glycine tert-butyl ester,
is often preferred to improve yields and simplify purification, followed by a deprotection step to
yield the final carboxylic acid.

Synthesis of Pomalidomide-C2-acid via Glycine tert-
Butyl Ester

This protocol is a representative example and may require optimization based on specific
laboratory conditions and available reagents.

Materials:

» 4-Fluorothalidomide

e Glycine tert-butyl ester hydrochloride
» N,N-Diisopropylethylamine (DIPEA)
¢ Dimethyl sulfoxide (DMSOQO), anhydrous
» Trifluoroacetic acid (TFA)

e Dichloromethane (DCM)

o Ethyl acetate (EtOAC)

e Hexanes

e Brine (saturated NaCl solution)

e Anhydrous sodium sulfate (Na2S0Oa4)
« Silica gel for column chromatography

Procedure:
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o Step 1: Synthesis of Pomalidomide-C2-tert-butyl ester

To a solution of 4-fluorothalidomide (1 equivalent) in anhydrous DMSO, add glycine tert-
butyl ester hydrochloride (1.1 equivalents) and DIPEA (3 equivalents).

Heat the reaction mixture to 90-130 °C and stir for 16-24 hours. The progress of the
reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl
acetate.

Wash the organic layer sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by silica gel column chromatography (e.g., using a gradient of
ethyl acetate in hexanes) to obtain Pomalidomide-C2-tert-butyl ester.

o Step 2: Deprotection to Pomalidomide-C2-acid

[¢]

Dissolve the purified Pomalidomide-C2-tert-butyl ester from Step 1 in dichloromethane.
Add trifluoroacetic acid (excess, e.g., 10-20 equivalents) to the solution at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring
the reaction by TLC or LC-MS.

Once the deprotection is complete, remove the solvent and excess TFA under reduced
pressure.

The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether
or a mixture of DCM and hexanes) or by reverse-phase High-Performance Liquid
Chromatography (HPLC) to yield the final Pomalidomide-C2-acid.

Experimental Workflow
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The following diagram outlines the general workflow for the synthesis and purification of
Pomalidomide-C2-acid.

Synthesis and Purification Workflow for Pomalidomide-C2-acid

Starting Materials:
- 4-Fluorothalidomide

- Glycine tert-butyl ester HCI

- DIPEA, DMSO

Step 1: S_NAr Reaction
(90-130°C, 16-24h)

Aqueous Workup
(EtOAc, Water, Brine)

Silica Gel Chromatography

Pomalidomide-C2-tert-butyl este>

Step 2: Deprotection
(TFA, DCM)

Purification
(Trituration or RP-HPLC)

Pomalidomide-C2-acid
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Caption: A two-step synthetic workflow for producing Pomalidomide-C2-acid, involving an
SNAr reaction followed by ester deprotection.

Conclusion

Pomalidomide-C2-acid is a key building block for the synthesis of PROTACS, enabling the
development of novel therapeutics for targeted protein degradation. Its structure, featuring the
pomalidomide core for Cereblon binding and a C2-acid linker for conjugation, makes it a
versatile tool for researchers in drug discovery and chemical biology. The provided information
on its chemical properties, mechanism of action, and a detailed synthetic protocol serves as a
comprehensive guide for its application in the design and creation of next-generation protein
degraders. Further research to establish a complete experimental physicochemical profile of
Pomalidomide-C2-acid would be beneficial for its broader application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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